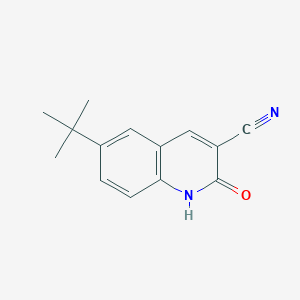
N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine: is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is characterized by the presence of a bromobenzenesulfonyl group attached to the formamidine moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine typically involves the reaction of N,N-dimethylformamide with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to handle bulk quantities of reactants.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The formamidine moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a protecting group for primary amines in synthetic pathways.
Biology:
- Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
- Studied for its antimicrobial and antimalarial properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The formamidine moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
- N,N-dimethyl-N’-(4-chlorobenzenesulfonyl)formamidine
- N,N-dimethyl-N’-(4-fluorobenzenesulfonyl)formamidine
- N,N-dimethyl-N’-(4-methylbenzenesulfonyl)formamidine
Comparison:
- N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs.
- The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions.
- The compound’s biological activity may differ due to the size and electronegativity of the bromine atom compared to other substituents.
Propiedades
Fórmula molecular |
C9H11BrN2O2S |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-12(2)7-11-15(13,14)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Clave InChI |
ALORMAUGCHGNLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(2-Aminoethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B8464248.png)







![3-(2-Bromoacetyl)-5-chlorobenzo[b]thiophen](/img/structure/B8464311.png)

